molecular formula C25H24N2O4S B12038899 benzyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 624725-96-8

benzyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B12038899
CAS No.: 624725-96-8
M. Wt: 448.5 g/mol
InChI Key: SLOGLAYDDALYLW-OUKQBFOZSA-N
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Description

Benzyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS: 624725-96-8) is a fused heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. Its structure includes:

  • Benzyl ester group at position 7, enhancing lipophilicity and modulating pharmacokinetic properties.
  • (E)-2-(2-Methoxyphenyl)ethenyl substituent at position 6, contributing to π-π stacking interactions and electronic effects.
  • 8-Methyl and 4-oxo groups, which stabilize the dihydrothiazine ring and influence hydrogen-bonding patterns .

This compound belongs to a class of molecules designed for biological activity screening, particularly in antimicrobial and anticancer research. Its synthesis typically involves multicomponent reactions (e.g., Biginelli-type condensations) followed by functionalization of the pyrimidothiazine scaffold .

Properties

CAS No.

624725-96-8

Molecular Formula

C25H24N2O4S

Molecular Weight

448.5 g/mol

IUPAC Name

benzyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C25H24N2O4S/c1-17-23(24(29)31-16-18-8-4-3-5-9-18)20(27-22(28)14-15-32-25(27)26-17)13-12-19-10-6-7-11-21(19)30-2/h3-13,20H,14-16H2,1-2H3/b13-12+

InChI Key

SLOGLAYDDALYLW-OUKQBFOZSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)CCSC2=N1)/C=C/C3=CC=CC=C3OC)C(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C=CC3=CC=CC=C3OC)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The 2-methoxyphenyl ethenyl group in the target compound improves antioxidant activity by stabilizing radical intermediates.
  • Benzyl esters generally show superior anticancer potency due to enhanced membrane permeability .

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